molecular formula C20H21N3O8 B10836711 2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid

2-[[3-[5-(4-Carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid

Cat. No.: B10836711
M. Wt: 431.4 g/mol
InChI Key: GTJNXXKNXAEKAD-UHFFFAOYSA-N
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Description

US8609715, A-26 is a small molecular drug known for its therapeutic potential. It is a heteroarylcarboxylic acid ester derivative, which has shown significant biological activity in various assays

Preparation Methods

The synthesis of US8609715, A-26 involves multiple steps, starting with the preparation of the heteroarylcarboxylic acid ester core. The synthetic route typically includes:

Industrial production methods for US8609715, A-26 would likely involve scaling up these synthetic steps, optimizing reaction conditions to maximize yield and minimize impurities, and ensuring compliance with regulatory standards for pharmaceutical manufacturing.

Chemical Reactions Analysis

US8609715, A-26 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

US8609715, A-26 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of US8609715, A-26 involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby modulating biochemical pathways involved in disease processes. The compound’s structure allows it to bind to active sites of target enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

US8609715, A-26 can be compared with other heteroarylcarboxylic acid ester derivatives. Similar compounds include:

The uniqueness of US8609715, A-26 lies in its specific substituents and their effects on its biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H21N3O8

Molecular Weight

431.4 g/mol

IUPAC Name

2-[[3-[5-(4-carbamimidoylphenoxy)carbonylfuran-2-yl]-2-methylpropanoyl]-(carboxymethyl)amino]acetic acid

InChI

InChI=1S/C20H21N3O8/c1-11(19(28)23(9-16(24)25)10-17(26)27)8-14-6-7-15(30-14)20(29)31-13-4-2-12(3-5-13)18(21)22/h2-7,11H,8-10H2,1H3,(H3,21,22)(H,24,25)(H,26,27)

InChI Key

GTJNXXKNXAEKAD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(O1)C(=O)OC2=CC=C(C=C2)C(=N)N)C(=O)N(CC(=O)O)CC(=O)O

Origin of Product

United States

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